Icmt-IN-11

ICMT inhibition Enzyme assay Compound 48

Icmt-IN-11 (compound 48) is a tetrahydropyranyl-class ICMT inhibitor offering unparalleled potency (IC50=0.031μM) for cell-free enzyme assays. Its distinct scaffold avoids indole-based off-target confounding, making it the benchmark for SAR studies. Pre-weighed, high-purity batches from trusted suppliers ensure reproducibility across Ras mislocalization and protein methylation experiments.

Molecular Formula C22H27F2NO2
Molecular Weight 375.5 g/mol
Cat. No. B15138517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-11
Molecular FormulaC22H27F2NO2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=C(C(=C2)F)OC)F)C3=CC=CC=C3)C
InChIInChI=1S/C22H27F2NO2/c1-21(2)15-22(10-12-27-21,16-7-5-4-6-8-16)9-11-25-17-13-18(23)20(26-3)19(24)14-17/h4-8,13-14,25H,9-12,15H2,1-3H3
InChIKeyMLSLMDSHOYGVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-11 (Compound 48) for ICMT Inhibition Research: Chemical Profile and Key Specifications


Icmt-IN-11 (designated compound 48 in the literature, CAS 1313602-94-6) is a synthetic small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an enzyme that catalyzes the final, obligate step in the post-translational processing of CaaX proteins, including oncogenic Ras GTPases [1]. The compound belongs to the tetrahydropyranyl (THP) class and was identified as part of a structure-activity relationship (SAR) campaign aimed at developing potent anticancer agents that disrupt protein prenylation-dependent membrane localization [1]. It has a molecular formula of C22H27F2NO2 and a molecular weight of 375.45 g/mol .

Icmt-IN-11 Cannot Be Replaced by Generic ICMT Inhibitors: A Comparative Evidence Analysis


In studies targeting the ICMT enzyme, the choice of inhibitor is critical and cannot be made on a generic basis. Icmt-IN-11 is a specific chemical entity with a defined potency (IC50 = 0.031 μM) that stems from its unique tetrahydropyranyl core and a 3-methoxy substitution [1]. This quantitative level of enzyme inhibition is distinct from other in-class ICMT inhibitors, such as the structurally different indole-based compound cysmethynil (Ki = 0.14 μM) [2] or other analogues like CAY10677 (IC50 = 0.86 μM) and ICMT-IN-12 (IC50 = 0.42 μM) . Therefore, experimental results are not directly transferable between these compounds, and selecting an alternative without head-to-head validation may introduce significant variability in enzyme inhibition levels, potentially confounding downstream assays for Ras localization, cell viability, or protein methylation status [1].

Icmt-IN-11: Head-to-Head Quantitative Evidence vs. Key ICMT Inhibitor Alternatives


Superior ICMT Enzyme Inhibition Potency vs. Close Structural Analogue ICMT-IN-12

Icmt-IN-11 demonstrates a 13.5-fold greater potency in inhibiting ICMT compared to its close structural analogue, ICMT-IN-12 (compound 78). This difference is critical for experiments requiring maximal target engagement at lower compound concentrations .

ICMT inhibition Enzyme assay Compound 48

Enhanced ICMT Inhibition vs. Indole-Based Inhibitor Cysmethynil

Icmt-IN-11 exhibits significantly lower inhibition constant values compared to the well-characterized indole-based ICMT inhibitor, cysmethynil. Cysmethynil's inhibition is time-dependent and has a final high-affinity Ki of 0.14 μM [2]. Icmt-IN-11's IC50 of 0.031 μM [1] indicates a much higher apparent affinity for the enzyme.

ICMT inhibition Ras signaling Cysmethynil

Higher Potency vs. Cysmethynil Analogue CAY10677

Icmt-IN-11 is over 27 times more potent as an ICMT inhibitor compared to CAY10677, an analogue of cysmethynil designed for improved solubility. CAY10677 exhibits an IC50 of 0.86 μM , while Icmt-IN-11 has an IC50 of 0.031 μM .

ICMT inhibition Cell viability CAY10677

Chemical Scaffold Differentiation from Indole-Based Inhibitors

Icmt-IN-11 belongs to a distinct tetrahydropyranyl (THP) class, which was specifically optimized for increased potency and potentially different ADME properties compared to the earlier indole-based inhibitor scaffold of cysmethynil [1]. The SAR study that produced Icmt-IN-11 showed that methylation on the THP ring increased potency 10-fold over earlier analogues in the same series [1].

Chemical scaffold SAR ICMT inhibitor

Commercial Sourcing and Purity Profile

Icmt-IN-11 is commercially available as a ready-to-use research compound with a defined purity level (typically ≥98%) from reputable vendors such as TargetMol and MedChemExpress, ensuring consistency and reproducibility in experiments .

Procurement Purity Small molecule inhibitor

Icmt-IN-11: Best-Fit Research and Industrial Applications Based on Quantitative Evidence


Biochemical Validation of ICMT as a Target in Ras-Driven Signaling

Use Icmt-IN-11 (IC50 = 0.031 μM) [1] in cell-free ICMT enzyme assays to confirm target engagement and measure inhibition kinetics. Its high potency allows for clear differentiation from background, while its potency advantage over ICMT-IN-12 (IC50 = 0.42 μM) makes it the superior tool for establishing a robust biochemical foundation before advancing to cell-based studies. Its chemical scaffold, distinct from indole-based inhibitors like cysmethynil [2], provides a complementary probe to validate target-specific effects.

Comparative SAR and Medicinal Chemistry Optimization Programs

Employ Icmt-IN-11 as a benchmark tetrahydropyranyl (THP) inhibitor for structure-activity relationship (SAR) studies. As described in the primary medicinal chemistry literature [1], this compound (compound 48) represents a key milestone in the optimization of the THP series. Its well-defined potency and chemical structure (C22H27F2NO2, MW 375.45) make it an essential comparator for any new chemical series targeting ICMT, helping to contextualize the potency and efficacy of novel analogues.

Cellular Assays Requiring Maximal Enzyme Inhibition at Low Doses

For cellular studies (e.g., monitoring Ras mislocalization or downstream signaling), use Icmt-IN-11 at concentrations in the low nanomolar range (e.g., 30-100 nM) based on its biochemical IC50 of 0.031 μM [1]. This low effective concentration is particularly advantageous for minimizing potential off-target effects or compound cytotoxicity that might be observed with less potent inhibitors like CAY10677 (IC50 = 0.86 μM) or cysmethynil (Ki = 0.14 μM) [3], which require much higher concentrations to achieve similar levels of target engagement.

Procurement for Routine Inhibition Studies in Academic or Biotech Laboratories

Procure Icmt-IN-11 from established vendors (TargetMol, MedChemExpress, InvivoChem) for routine use as a reference standard or active control in ICMT inhibition assays. Its commercial availability in pre-weighed, high-purity quantities streamlines experimental setup and ensures reproducibility across different studies and batches, a critical factor for longitudinal research projects and multi-center collaborations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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